molecular formula C4H7BrO3 B108282 Methyl 2-bromo-2-methoxyacetate CAS No. 5193-96-4

Methyl 2-bromo-2-methoxyacetate

Cat. No.: B108282
CAS No.: 5193-96-4
M. Wt: 183 g/mol
InChI Key: TVLFFKVMWDJCFG-UHFFFAOYSA-N
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Preparation Methods

Methyl 2-bromo-2-methoxyacetate can be synthesized through the bromination of methyl 2-methoxyacetate. A typical method involves treating a solution of methyl 2-methoxyacetate in carbon tetrachloride with N-bromosuccinimide and a radical initiator such as 2,2’-azodiisobutyronitrile. The reaction mixture is stirred at reflux for 1.5 hours, then cooled, filtered, and dried .

Chemical Reactions Analysis

Methyl 2-bromo-2-methoxyacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.

    Reduction: The compound can be reduced to form methyl 2-methoxyacetate.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. Major products formed from these reactions include substituted acetates, alcohols, and carboxylic acids .

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-methoxyacetate involves its role as an alkylating agent. It reacts with nucleophiles, such as amino and hydroxyl groups, to form covalent bonds. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-bromo-2-methoxyacetate is similar to other bromoacetates, such as methyl 2-bromoacetate and ethyl 2-bromoacetate. its unique methoxy group provides distinct reactivity and solubility properties. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the presence of different alkyl groups.

Biological Activity

Methyl 2-bromo-2-methoxyacetate is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C4H7BrO3\text{C}_4\text{H}_7\text{BrO}_3. The structure features a bromo group, a methoxy group, and an acetate moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the methoxy and bromo substituents allows for potential hydrogen bonding and hydrophobic interactions with enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as detoxification and cellular signaling.
  • Cellular Uptake : The lipophilicity introduced by the methoxy group may enhance cellular uptake, allowing for more pronounced biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : In vitro studies have shown that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : It has also demonstrated antifungal properties against species like Candida albicans.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines:

  • Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values indicating significant cell death at higher concentrations.
  • Mechanism : The cytotoxic effects are believed to be mediated through apoptosis induction, as evidenced by increased levels of caspase activity and DNA fragmentation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of S. aureus
AntifungalActivity against C. albicans
CytotoxicityIC50 in MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Research : Another research effort focused on the compound's effects on MCF-7 cells showed significant apoptosis at concentrations above 10 µM, indicating its potential role in cancer therapy.

Properties

IUPAC Name

methyl 2-bromo-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFFKVMWDJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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